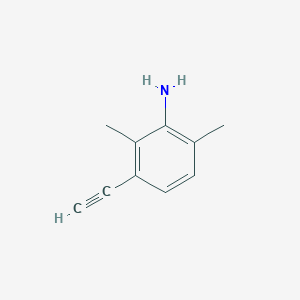

3-Ethynyl-2,6-dimethylaniline

Description

Structure

3D Structure

Properties

CAS No. |

474452-22-7 |

|---|---|

Molecular Formula |

C10H11N |

Molecular Weight |

145.20 g/mol |

IUPAC Name |

3-ethynyl-2,6-dimethylaniline |

InChI |

InChI=1S/C10H11N/c1-4-9-6-5-7(2)10(11)8(9)3/h1,5-6H,11H2,2-3H3 |

InChI Key |

ZFQGHNSTXQSFLB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)C#C)C)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Ethynyl 2,6 Dimethylaniline

Precursor Synthesis and Functional Group Introduction Strategies

The initial phase in the synthesis of 3-ethynyl-2,6-dimethylaniline involves the preparation of appropriately functionalized precursors, primarily halogenated derivatives of 2,6-dimethylaniline (B139824).

The introduction of a halogen atom onto the 2,6-dimethylaniline core is a critical first step to enable subsequent cross-coupling reactions. The position of halogenation is key to obtaining the desired 3-substituted product.

The direct halogenation of 2,6-dimethylaniline can lead to a mixture of products. For instance, bromination in glacial acetic acid tends to yield 4-bromo-2,6-dimethylaniline. prepchem.com However, conducting the bromination in a strongly acidic medium can result in the formation of 3-bromo-2,6-dimethylaniline. prepchem.com The use of a Lewis acid, such as aluminum chloride (AlCl₃), during the halogenation of N-alkyl-2,6-dialkylanilines has been shown to selectively introduce the halogen at the 3-position. prepchem.com

Chlorination of 2,6-dimethylaniline can also be controlled to favor the 4-chloro isomer. A process involving the dissolution of 2,6-dimethylaniline in carbon tetrachloride and ethanol, followed by saturation with HCl gas and subsequent treatment with chlorine, yields 4-chloro-2,6-dimethylaniline (B43096) hydrochloride.

For the introduction of iodine, a straightforward and high-yielding method involves the direct iodination of 2,6-dimethylaniline with molecular iodine. researchgate.net This approach has been reported to produce 4-iodo-2,6-dimethylaniline (B1296278) in excellent yields after a simple extraction, with the crude product often being pure enough for subsequent steps. researchgate.net This iodo-substituted aniline (B41778) is a key intermediate for the synthesis of the target ethynyl (B1212043) compound. researchgate.netcymitquimica.com

With a halogenated 2,6-dimethylaniline in hand, the ethynyl group is introduced via a cross-coupling reaction. The Sonogashira reaction is a powerful and widely used method for forming carbon-carbon bonds between aryl halides and terminal alkynes, making it highly suitable for this transformation. wikipedia.orgorganic-chemistry.org This reaction typically employs a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org

The general principle involves the coupling of a 3-halo-2,6-dimethylaniline with a suitable terminal alkyne, such as trimethylsilylacetylene, which can be deprotected in situ, or directly with acetylene (B1199291) gas. The efficiency of this coupling is highly dependent on the choice of catalyst, ligands, solvent, and other reaction conditions.

Palladium-Catalyzed Cross-Coupling Approaches for Ethynylation

Palladium-catalyzed reactions, particularly the Sonogashira coupling, are central to the efficient synthesis of 3-ethynyl-2,6-dimethylaniline.

The Sonogashira reaction provides a direct route to couple an aryl halide with a terminal alkyne. wikipedia.org The reaction is renowned for its mild conditions and tolerance of various functional groups. wikipedia.org The standard protocol involves a palladium complex, a copper(I) salt (typically CuI), and an amine base. organic-chemistry.orgnih.gov The reactivity of the aryl halide follows the general trend I > Br > Cl. libretexts.org

The choice of the palladium catalyst and associated ligands is critical for a successful Sonogashira coupling.

Catalyst Systems: Commonly used palladium catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. libretexts.orgnumberanalytics.com While effective, these often require relatively high catalyst loading. libretexts.org More modern systems utilize palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ in combination with specific ligands. libretexts.org Copper(I) iodide is the most frequent co-catalyst, facilitating the formation of a copper acetylide intermediate. nih.govrsc.org However, copper-free Sonogashira protocols have also been developed to avoid the formation of homocoupled alkyne side products. rsc.orgacs.org

Ligand Optimization: The ligand plays a crucial role in stabilizing the palladium center and modulating its reactivity. numberanalytics.com

Phosphine (B1218219) Ligands: Triphenylphosphine (PPh₃) is a standard ligand. numberanalytics.com However, bulky and electron-rich phosphine ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and N-heterocyclic carbenes (NHCs), have been shown to significantly improve the efficiency of the coupling, especially for less reactive aryl chlorides and bromides, and can enable reactions at room temperature. organic-chemistry.orgnumberanalytics.comnih.gov

N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are powerful σ-donors that form stable complexes with palladium, enhancing catalytic activity and functional group tolerance. numberanalytics.com For instance, the [Pd(IPr)(3-CF₃-An)Cl₂] complex has been used for the Sonogashira coupling of aryl ammonium (B1175870) salts. organic-chemistry.org

Other Ligands: Bidentate phosphine ligands like dppe, dppp, and dppf have also been employed. wikipedia.org In some cases, non-phosphine ligands or even ligand-free systems under specific conditions can be effective. rsc.org

The optimization of the catalyst system is often empirical and depends on the specific substrates being coupled. For the synthesis of 3-ethynyl-2,6-dimethylaniline, a system that is robust towards the amine functionality and provides high yields would be preferred.

Table 1: Common Catalyst Systems in Sonogashira Coupling

| Palladium Source | Ligand | Co-catalyst | Typical Substrates | Key Advantages |

|---|---|---|---|---|

| PdCl₂(PPh₃)₂ | PPh₃ | CuI | Aryl Iodides, Bromides | Readily available, well-established. wikipedia.org |

| Pd(PPh₃)₄ | PPh₃ | CuI | Aryl Iodides, Bromides | High activity but can be air-sensitive. numberanalytics.com |

| Pd(OAc)₂ | P(t-Bu)₃ | None (Copper-free) | Aryl Bromides, Chlorides | Effective for less reactive halides, often at room temperature. organic-chemistry.org |

| Pd₂(dba)₃ | N-Heterocyclic Carbene (NHC) | CuI or None | Broad, including sterically hindered substrates. | High stability and activity, good functional group tolerance. numberanalytics.com |

| PdCl₂(CH₃CN)₂ | cataCXium A | None (Copper-free) | Aryl Halides | Operates under amine-free conditions. acs.org |

The choice of solvent and other reaction parameters can significantly influence the outcome of the Sonogashira coupling.

Solvent Effects: A variety of solvents have been utilized for Sonogashira reactions, ranging from non-polar to polar aprotic. lucp.net

Amine Bases as Solvents: Triethylamine (Et₃N) often serves as both the base and the solvent. scielo.org.mx

Aprotic Solvents: Solvents like dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), toluene (B28343), and dimethyl sulfoxide (B87167) (DMSO) are frequently used. lucp.netscielo.org.mx For a problematic Sonogashira coupling, anhydrous DMSO was found to give exclusively the desired double-coupled product in good yield. scielo.org.mx In some cases, non-polar solvents like toluene have been found to be superior to polar solvents. lucp.net Acetonitrile has also been identified as an effective solvent in certain systems. washington.edu

Aqueous Media: The development of water-soluble ligands has enabled Sonogashira couplings to be performed in water, offering a more sustainable approach. organic-chemistry.org

Reaction Condition Modulations:

Base: An amine base, such as triethylamine, piperidine, or diisopropylethylamine (DIPEA), is essential to neutralize the hydrogen halide formed during the reaction. washington.eduspbu.ru Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are also used, particularly in copper-free systems. acs.orgnih.gov

Temperature: Reactions are often run at room temperature to reflux temperatures. wikipedia.org While higher temperatures can increase the reaction rate, they may also lead to catalyst decomposition and side reactions. numberanalytics.com Microwave heating has been used to accelerate reactions. organic-chemistry.org

Atmosphere: To prevent the oxidative homocoupling of terminal alkynes (Glaser coupling), Sonogashira reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon). organic-chemistry.orgwashington.edu

Table 2: Influence of Reaction Conditions on Sonogashira Coupling

| Parameter | Variation | Effect on Reaction |

|---|---|---|

| Solvent | Toluene, THF, DMF, DMSO, CH₃CN | Affects solubility, reaction rate, and sometimes product distribution. lucp.netscielo.org.mx |

| Base | Et₃N, Piperidine, K₂CO₃, Cs₂CO₃ | Neutralizes HX by-product; choice can influence catalyst activity and side reactions. acs.orgwashington.edu |

| Temperature | Room Temperature to Reflux | Higher temperatures increase rate but can lead to side products and catalyst deactivation. numberanalytics.com |

| Atmosphere | Inert (N₂, Ar) vs. Air | Inert atmosphere is crucial to prevent unwanted Glaser homocoupling of the alkyne. washington.edu |

Considerations for Selective Ethynylation at the C-3 Position of 2,6-Dimethylaniline

The direct and selective introduction of an ethynyl group at the C-3 position of 2,6-dimethylaniline presents a significant synthetic challenge. The primary difficulty lies in controlling the regioselectivity of the ethynylation reaction on the electron-rich aromatic ring. The amino group and the two methyl groups are activating and ortho-, para-directing, which can lead to a mixture of isomers if the reaction conditions are not carefully optimized.

The Sonogashira coupling reaction is a cornerstone for forming carbon-carbon bonds between sp-hybridized carbons of terminal alkynes and sp2-hybridized carbons of aryl halides. wikipedia.orgnrochemistry.comorganic-chemistry.org In the context of synthesizing 3-ethynyl-2,6-dimethylaniline, this would typically involve the coupling of a protected acetylene, such as trimethylsilylacetylene, with a 3-halo-2,6-dimethylaniline derivative. The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > Cl. nrochemistry.com Therefore, 3-iodo-2,6-dimethylaniline (B1599850) would be the preferred substrate for achieving milder reaction conditions and higher yields.

Another key consideration is the potential for side reactions. A common side reaction in Sonogashira couplings is the homocoupling of the terminal alkyne, often referred to as Glaser coupling. washington.edu This can be minimized by carrying out the reaction under an inert atmosphere and carefully controlling the concentrations of the catalyst and oxygen. washington.edu The choice of palladium catalyst, copper co-catalyst, base, and solvent all play crucial roles in optimizing the yield and selectivity of the desired C-3 ethynylated product. wikipedia.orgorganic-chemistry.org

Alternative Synthetic Routes for Ethynyl Aniline Frameworks

Given the challenges of direct C-3 ethynylation, alternative synthetic strategies are often employed to construct the 3-ethynyl-2,6-dimethylaniline framework. These routes typically involve building the molecule from precursors that already contain the desired substitution pattern.

A common and effective strategy involves the use of silyl-protected alkynes, such as trimethylsilyl (B98337) (TMS) or triisopropylsilyl (TIPS) acetylenes. gelest.comscielo.org.mx These protecting groups enhance the stability of the terminal alkyne and prevent unwanted side reactions during coupling. gelest.com The Sonogashira coupling is performed with a silyl-protected alkyne and a suitable 3-halo-2,6-dimethylaniline. Following the successful coupling, the silyl (B83357) group is removed to unveil the terminal ethynyl functionality.

The choice of silyl group and the deprotection method are critical. TMS ethers are generally more labile and can be cleaved under mild acidic or basic conditions, or with fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF). gelest.com The relative stability of silyl ethers often follows the trend: TMS < TES < TBS < TIPS. gelest.comgelest.com This differential stability allows for selective deprotection in molecules with multiple silyl-protected groups. researchgate.net For instance, a TMS group on an alkyne can often be removed selectively in the presence of a more robust silyl ether protecting an alcohol.

For the deprotection of bulkier TIPS-protected acetylenes, which offer greater stability during the coupling reaction, specific reagents are often required. scielo.org.mx Silver fluoride (AgF) in methanol (B129727) has been shown to be an efficient method for the removal of the TIPS group from arylacetylenes. scielo.org.mx

| Protecting Group | Common Deprotection Reagents | Key Considerations |

| Trimethylsilyl (TMS) | K2CO3/MeOH, HCl/THF, TBAF | More labile, suitable for mild deprotection. |

| Triisopropylsilyl (TIPS) | AgF/MeOH, TBAF (harsher conditions) | More robust, offers greater stability during synthesis. |

This table summarizes common deprotection strategies for silylated alkynes.

An alternative approach to constructing the aniline moiety is through the reductive methylation of a precursor containing a primary amino group. This method is particularly useful if the corresponding primary amine, 3-ethynyl-2-aminobenzene, is more accessible. Reductive amination, using reagents like formaldehyde (B43269) in the presence of a reducing agent such as sodium cyanoborohydride or zinc, can efficiently convert primary amines to their dimethylated counterparts. researchgate.netnih.gov

The reaction conditions for reductive methylation need to be carefully controlled to avoid side reactions. While aqueous formaldehyde is an effective methylating agent, the reaction can sometimes be challenging to control for selective monomethylation versus dimethylation. researchgate.net For anilines, which can undergo polycondensation with formaldehyde, using a co-solvent like dioxane with an excess of aqueous formaldehyde and acetic acid can lead to good yields of the desired dimethylaniline. researchgate.net

| Reagent System | Substrate | Product | Reference |

| CH2O / NaBH3CN | Primary Amine | Dimethylated Amine | nih.gov |

| CH2O / Zn / Acetic Acid | Substituted Anilines | Dimethylated Anilines | researchgate.net |

| Formalin / NaBH3CN / MeCN-AcOH | 2-(Buta-1,3-diynyl)anilines | 2-(Buta-1,3-diynyl)-N,N-dimethylanilines | spbu.ru |

This table showcases various reagent systems used for the reductive methylation of amines.

Purity Assessment and Scale-Up Considerations in 3-Ethynyl-2,6-dimethylaniline Synthesis

Ensuring the purity of 3-ethynyl-2,6-dimethylaniline is paramount for its use in subsequent synthetic steps. Common analytical techniques for purity assessment include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), High-Resolution Mass Spectrometry (HRMS), and chromatographic methods like Thin-Layer Chromatography (TLC) and column chromatography. rsc.org NMR spectroscopy is particularly useful for confirming the structure and identifying any isomeric impurities.

When scaling up the synthesis of 3-ethynyl-2,6-dimethylaniline, several factors must be considered to maintain yield, purity, and safety. The efficiency of heat transfer becomes critical in larger reaction vessels, and exothermic steps, such as those in Sonogashira couplings, need to be carefully managed. The choice of solvent and the concentration of reagents may need to be adjusted for large-scale production.

Purification on a larger scale can also present challenges. Column chromatography, while effective at the lab scale, may become impractical. Alternative purification methods such as recrystallization or distillation (if the compound is sufficiently stable) should be explored. The stability of the final compound and any intermediates is another key consideration for storage and handling on a larger scale. For instance, terminal alkynes can be sensitive to air and light, and appropriate storage conditions are necessary. The development of a robust and scalable process often involves a detailed investigation of reaction parameters to identify optimal conditions that are both efficient and reproducible on a larger scale. acs.org

Advanced Spectroscopic and Structural Characterization of 3 Ethynyl 2,6 Dimethylaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of 3-Ethynyl-2,6-dimethylaniline. By analyzing the chemical shifts, multiplicities, and correlations in various NMR experiments, a complete structural assignment can be achieved. While specific experimental data for this exact molecule is not publicly available, the expected spectral features can be reliably predicted based on data from closely related compounds such as 2,6-dimethylaniline (B139824), 3-ethynyl-N-(furan-2-ylmethyl)aniline, and other substituted ethynyl (B1212043) anilines. hmdb.cachemicalbook.comwho.int

The ¹H NMR spectrum of 3-Ethynyl-2,6-dimethylaniline is expected to show distinct signals corresponding to each type of proton in the molecule. The integration of these signals would confirm the number of protons in each environment.

Aromatic Protons: The two aromatic protons on the benzene (B151609) ring are in different chemical environments and are expected to appear as doublets in the aromatic region (typically δ 6.5-7.5 ppm). The proton at the C5 position, being flanked by the ethynyl and amino groups, would likely resonate at a slightly different chemical shift compared to the proton at the C4 position.

Amino Protons (-NH₂): The two protons of the primary amine group would give rise to a broad singlet. Its chemical shift can vary but is typically found in the range of δ 3.5-4.5 ppm for aromatic amines.

Alkynyl Proton (C≡C-H): The terminal alkyne proton is a key diagnostic signal, expected to appear as a sharp singlet around δ 3.0-3.8 ppm.

Methyl Protons (-CH₃): The six protons from the two equivalent methyl groups at positions C2 and C6 are expected to produce a sharp, intense singlet in the upfield region, likely around δ 2.1-2.4 ppm. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for 3-Ethynyl-2,6-dimethylaniline

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic CH (C4-H, C5-H) | 6.7 - 7.2 | Doublet (d) |

| Amino (NH ₂) | 3.5 - 4.5 | Broad Singlet (br s) |

| Alkynyl (C≡C-H ) | 3.0 - 3.8 | Singlet (s) |

| Methyl (Ar-CH ₃) | 2.1 - 2.4 | Singlet (s) |

Note: These are predicted values based on analogous structures.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule.

Aromatic Carbons: The six carbons of the benzene ring will give rise to six distinct signals. The carbon attached to the amino group (C1) is expected around δ 143-147 ppm. The carbons bearing the methyl groups (C2, C6) would be in the δ 120-125 ppm range, while the carbon with the ethynyl substituent (C3) would also be in the aromatic region. The remaining aromatic carbons (C4, C5) would appear around δ 115-130 ppm. hmdb.cachemicalbook.com

Alkynyl Carbons (C≡C): The two carbons of the ethynyl group are characteristic. The internal carbon (Ar-C ≡CH) typically resonates around δ 80-90 ppm, while the terminal carbon (Ar-C≡C H) appears at a slightly lower field, around δ 75-85 ppm.

Methyl Carbons (-CH₃): The carbon atoms of the two equivalent methyl groups are expected to be the most upfield signals, typically in the δ 17-20 ppm range. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Ethynyl-2,6-dimethylaniline

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Aromatic C -NH₂ (C1) | 143 - 147 |

| Aromatic C -CH₃ (C2, C6) | 120 - 125 |

| Aromatic C -C≡CH (C3) | 118 - 122 |

| Aromatic CH (C4, C5) | 115 - 130 |

| Alkynyl (C ≡CH) | 80 - 90 |

| Alkynyl (C≡C H) | 75 - 85 |

| Methyl (-C H₃) | 17 - 20 |

Note: These are predicted values based on analogous structures.

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the adjacent aromatic protons (C4-H and C5-H).

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the aromatic proton signals to their corresponding aromatic carbon signals, the methyl protons to the methyl carbons, and the alkynyl proton to the terminal alkynyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular structure. Expected key correlations would include:

The methyl protons (at C2/C6) correlating to the aromatic carbons C1, C2, C3, and C6.

The alkynyl proton correlating to the aromatic carbon C3 and the internal alkynyl carbon.

The aromatic protons (C4-H and C5-H) correlating to neighboring aromatic carbons.

These 2D NMR techniques, used in combination, would provide irrefutable evidence for the structure of 3-Ethynyl-2,6-dimethylaniline.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The ethynyl group has two highly characteristic vibrational modes that are easily identifiable in an IR spectrum.

C≡C–H Stretch: The stretching vibration of the terminal alkyne C-H bond gives rise to a sharp, strong absorption band typically found in the range of 3250-3350 cm⁻¹. researchgate.net

C≡C Stretch: The carbon-carbon triple bond stretching vibration appears as a sharp, medium-to-weak absorption in the region of 2100-2160 cm⁻¹. The intensity of this peak is generally weaker for symmetrical alkynes but is clearly observable in terminal alkynes like the title compound.

The primary aromatic amine group also exhibits several characteristic absorption bands.

N-H Stretch: Primary amines (R-NH₂) show two distinct bands in the region of 3300-3500 cm⁻¹. These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds. For aromatic amines, these peaks are often observed at slightly higher frequencies compared to aliphatic amines. hmdb.ca

N-H Bend: The scissoring vibration of the N-H bonds in a primary amine results in a medium to strong absorption band in the 1580-1650 cm⁻¹ range.

C-N Stretch: The stretching vibration of the carbon-nitrogen bond in aromatic amines is typically a strong band found in the 1250-1340 cm⁻¹ region.

Table 3: Characteristic IR Absorption Frequencies for 3-Ethynyl-2,6-dimethylaniline

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Ethynyl | C≡C-H Stretch | 3250 - 3350 | Sharp, Strong |

| Ethynyl | C≡C Stretch | 2100 - 2160 | Sharp, Medium-Weak |

| Aromatic Amine | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Two Bands, Medium |

| Aromatic Amine | N-H Bend | 1580 - 1650 | Medium-Strong |

| Aromatic Amine | C-N Stretch | 1250 - 1340 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

No specific mass spectrometry data, including high-resolution mass spectrometry for exact mass determination or fragmentation pathway analysis, was found for 3-Ethynyl-2,6-dimethylaniline in the searched sources.

Elemental Analysis for Compositional Verification

Specific experimental data from elemental analysis to verify the compositional makeup of 3-Ethynyl-2,6-dimethylaniline is not available in the public domain.

X-ray Crystallography for Solid-State Molecular Architecture

There is no indication that single crystals of 3-Ethynyl-2,6-dimethylaniline have been successfully obtained and analyzed via X-ray crystallography. As such, no data on its solid-state molecular architecture is available.

Chemical Transformations and Derivatization Strategies of 3 Ethynyl 2,6 Dimethylaniline

Reactions of the Terminal Alkyne Moiety

The carbon-carbon triple bond of the ethynyl (B1212043) group is a hub of reactivity, characterized by its high electron density, which makes it susceptible to a variety of addition and coupling reactions.

Cross-coupling reactions are powerful tools for carbon-carbon bond formation, allowing the ethynyl group to be connected to various organic fragments. This dramatically extends the molecular framework and is a cornerstone for building complex architectures.

Sonogashira Coupling: This reaction is one of the most effective methods for coupling terminal alkynes with aryl or vinyl halides. acs.org It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. nih.gov For 3-Ethynyl-2,6-dimethylaniline, a Sonogashira reaction with an aryl iodide (Ar-I) would yield a diarylacetylene derivative. The reaction proceeds under mild conditions and tolerates a wide variety of functional groups, making it highly versatile for the synthesis of substituted alkynes and conjugated systems. acs.org

Glaser Coupling: The Glaser coupling is an oxidative homocoupling of terminal alkynes to form symmetric 1,3-diynes. rsc.orgresearchgate.net The reaction is typically mediated by a copper(I) salt, such as copper(I) chloride, in the presence of an oxidant like air or oxygen and a base. rsc.org Subjecting 3-Ethynyl-2,6-dimethylaniline to Glaser coupling conditions would result in the formation of 1,4-bis(2,6-dimethyl-3-aminophenyl)buta-1,3-diyne. Variations like the Hay coupling utilize a TMEDA complex of copper(I) chloride to activate the alkyne. rsc.org

Cadiot-Chodkiewicz Coupling: Unlike the Glaser coupling, the Cadiot-Chodkiewicz coupling is a heterocoupling reaction that selectively joins a terminal alkyne with a 1-haloalkyne. bohrium.com This method is ideal for synthesizing unsymmetrical 1,3-diynes. nih.gov The reaction is catalyzed by a copper(I) salt in the presence of an amine base. bohrium.comorganic-chemistry.org For instance, reacting 3-Ethynyl-2,6-dimethylaniline with a bromoalkyne (Br-C≡C-R) under Cadiot-Chodkiewicz conditions would selectively produce an unsymmetrical diyne, avoiding the formation of homocoupled byproducts. bohrium.com

| Reaction Type | Coupling Partner | Typical Catalysts/Reagents | Expected Product Structure |

|---|---|---|---|

| Sonogashira | Aryl/Vinyl Halide (R-X) | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst (e.g., CuI), Amine Base (e.g., NEt₃) | Internally substituted alkyne |

| Glaser (Homocoupling) | Another molecule of 3-Ethynyl-2,6-dimethylaniline | Cu(I) salt (e.g., CuCl), Oxidant (O₂), Base (e.g., NH₃ or TMEDA) | Symmetrical 1,3-diyne |

| Cadiot-Chodkiewicz (Heterocoupling) | 1-Haloalkyne (X-C≡C-R) | Cu(I) salt (e.g., CuBr), Amine Base (e.g., piperidine) | Unsymmetrical 1,3-diyne |

The terminal alkyne of 3-Ethynyl-2,6-dimethylaniline is an ideal substrate for cycloaddition reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." mdpi.comacs.org This reaction provides a highly efficient and reliable method for forming a stable 1,2,3-triazole ring by reacting an alkyne with an organic azide (B81097) (R-N₃). mdpi.com

The CuAAC reaction is known for its high yields, mild reaction conditions (often proceeding in aqueous media), and exceptional functional group tolerance. mdpi.comacs.org The reaction is highly regioselective, almost exclusively yielding the 1,4-disubstituted triazole isomer. This transformation allows for the covalent linking of the 3-Ethynyl-2,6-dimethylaniline scaffold to a vast array of other molecules, including polymers, biomolecules, and fluorophores, provided they are functionalized with an azide group. acs.org

| Reactant 1 | Reactant 2 (Azide) | Catalyst System | Product |

|---|---|---|---|

| 3-Ethynyl-2,6-dimethylaniline | Benzyl Azide | CuSO₄·5H₂O, Sodium Ascorbate | 1-(Benzyl)-4-(3-amino-2,6-dimethylphenyl)-1H-1,2,3-triazole |

| 3-Ethynyl-2,6-dimethylaniline | 1-Azidohexane | CuI, DIPEA | 1-(Hexyl)-4-(3-amino-2,6-dimethylphenyl)-1H-1,2,3-triazole |

| 3-Ethynyl-2,6-dimethylaniline | Azidoacetic acid | Cu(I) source, Ligand (e.g., TBTA) | 2-(4-(3-amino-2,6-dimethylphenyl)-1H-1,2,3-triazol-1-yl)acetic acid |

The addition of water (hydration) or an amine (hydroamination) across the triple bond transforms the linear alkyne into a carbonyl compound or an enamine/imine, respectively, providing access to different classes of functional molecules.

Hydration: The hydration of terminal alkynes typically requires a catalyst. Under acidic conditions with a mercury(II) salt (e.g., HgSO₄ in H₂SO₄), the reaction follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon. libretexts.orglibretexts.org The initially formed enol intermediate rapidly tautomerizes to the more stable ketone. libretexts.org For 3-Ethynyl-2,6-dimethylaniline, this would yield 1-(3-amino-2,6-dimethylphenyl)ethan-1-one. Alternative, less toxic catalysts based on gold or platinum can also achieve this transformation. tum.de Anti-Markovnikov hydration, which would yield the corresponding aldehyde, can be achieved using a hydroboration-oxidation sequence, typically with a sterically hindered borane (B79455) followed by oxidation. youtube.com

Hydroamination: This reaction involves the addition of an N-H bond across the alkyne. The intermolecular hydroamination of terminal alkynes with anilines is often catalyzed by gold, palladium, or other transition metal complexes. acs.orgfrontiersin.org The reaction typically follows Markovnikov regioselectivity, leading to the formation of an imine after tautomerization of the initial enamine product. frontiersin.org An intramolecular hydroamination could also be envisioned if the amine on the ring were to add to the alkyne, though this would require specific catalytic conditions to facilitate the 5-endo-dig cyclization.

The ethynyl group serves as a key functional handle for the construction of extended π-conjugated systems. These materials are of significant interest for applications in organic electronics, such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).

Polymerization of 3-Ethynyl-2,6-dimethylaniline, either through self-coupling reactions like Glaser coupling or through co-polymerization with other monomers via Sonogashira coupling, can lead to the formation of conjugated polymers. acs.org For example, co-polymerization with a dihaloarene using a Sonogashira protocol would produce a poly(arylene ethynylene) (PAE). The presence of the 2,6-dimethylaniline (B139824) unit can influence the polymer's solubility, morphology, and electronic properties. The steric bulk of the methyl groups can induce a non-planar conformation, potentially affecting the degree of π-conjugation along the polymer backbone.

Reactions of the Aromatic Amine Moiety

The aniline (B41778) ring is electron-rich and can undergo electrophilic aromatic substitution. However, the reactivity and regioselectivity are heavily influenced by the substituents present: the activating amino group (-NH₂), the two ortho-methyl groups, and the meta-ethynyl group.

The primary amino group is a powerful activating group and is ortho-, para-directing in electrophilic aromatic substitution (SEAr) reactions. acs.org In 3-Ethynyl-2,6-dimethylaniline, the two ortho positions (2 and 6) are blocked by methyl groups. The para position (position 4 relative to the amine) is also substituted with the ethynyl group. This leaves positions 3 and 5 as potential sites for substitution.

Crucially, the two methyl groups at the 2- and 6-positions exert significant steric hindrance. This steric crowding can prevent large electrophiles from approaching the ring, potentially deactivating it towards substitution or directing the electrophile to the less hindered position. nih.gov Research on related 2,6-disubstituted anilides has shown that electrophilic attack, such as nitration, can be directed to the position meta to the activating group (position 3 or 5) due to the overwhelming steric blockade of the ortho and para positions. nih.gov For 3-Ethynyl-2,6-dimethylaniline, position 3 is already occupied by the ethynyl group. Therefore, electrophilic substitution is most likely to occur at position 5.

| Reaction | Typical Reagents | Expected Major Product | Controlling Factors |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 5-Nitro-3-ethynyl-2,6-dimethylaniline | Steric hindrance from ortho-methyl groups directs the electrophile to the only available meta position (C5). |

| Bromination | Br₂, FeBr₃ | 5-Bromo-3-ethynyl-2,6-dimethylaniline | The bulky bromine electrophile is sterically prevented from attacking near the methyl groups. |

| Sulfonation | Fuming H₂SO₄ | 3-Ethynyl-2,6-dimethylaniline-5-sulfonic acid | The large SO₃ electrophile is directed to the most accessible position, C5. |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Reaction likely inhibited | Severe steric hindrance and potential for Lewis acid catalyst to complex with the amine group, deactivating the ring. |

N-Alkylation and N-Acylation Reactions for Amine Functionalization

The functionalization of the primary amine group in 3-ethynyl-2,6-dimethylaniline through N-alkylation and N-acylation is a critical step for modifying its properties and incorporating it into more complex molecular architectures. These reactions, however, are significantly influenced by the steric hindrance imposed by the two ortho-methyl groups.

N-Alkylation:

The introduction of alkyl groups onto the nitrogen atom of 3-ethynyl-2,6-dimethylaniline can be achieved through various synthetic methodologies. Due to the steric congestion around the amino group, direct alkylation with alkyl halides may require forcing conditions and can sometimes lead to low yields or the formation of over-alkylated products. A common strategy to overcome this is the use of reductive amination, which involves the reaction of the aniline with an aldehyde or ketone in the presence of a reducing agent.

Another effective method for the N-alkylation of sterically hindered anilines is the "borrowing hydrogen" strategy. This approach utilizes alcohols as alkylating agents in the presence of a transition-metal catalyst, such as ruthenium or iridium complexes. rsc.org The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ, which then reacts with the amine to form an imine. The imine is subsequently reduced by the "borrowed" hydrogen to yield the N-alkylated aniline. rsc.org This method is atom-economical and environmentally benign as the only byproduct is water.

| Catalyst System | Alkylating Agent | Amine Substrate (Analogous) | Product | Yield (%) | Reference |

| [RuCl₂(p-cymene)]₂ / dppf | Primary Carbohydrate Alcohols | Substituted Anilines | N-alkylated anilines | High | rsc.org |

| CuCl₂·2H₂O / Halomethanes | Primary and Secondary Alcohols | Aniline and derivatives | N-alkyl and N,N-dialkyl anilines | Good to Excellent | researchgate.net |

| Palladium on Carbon (Pd/C) | Methanol (B129727) | Aniline derivatives | N-monomethyl anilines | >90 | researchgate.net |

N-Acylation:

N-acylation of 3-ethynyl-2,6-dimethylaniline introduces an acyl group to the nitrogen atom, forming an amide. This transformation is typically more facile than N-alkylation despite the steric hindrance. Common acylating agents include acid chlorides, acid anhydrides, and carboxylic acids activated with coupling agents.

The reaction with highly reactive acylating agents like acid chlorides or anhydrides often proceeds efficiently, sometimes requiring the use of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to scavenge the acidic byproduct. For less reactive carboxylic acids, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are employed to form an activated intermediate that is readily attacked by the amino group. The resulting amides are generally stable and the presence of the bulky ortho-substituents can restrict the rotation around the C-N amide bond, potentially leading to atropisomerism if the acyl group is also sterically demanding.

Recent advancements have explored the use of deep eutectic solvents (DES) like [ChCl][ZnCl₂]₂ as both a catalyst and a solvent for the N-acylation of anilines with carboxylic acids, offering a green and efficient alternative to traditional methods. nih.gov

| Acylating Agent | Amine Substrate (Analogous) | Conditions | Product | Reference |

| Formic Acid, Acetic Acid | Anilines | [ChCl][ZnCl₂]₂ | Formanilides, Acetanilides | nih.gov |

| Maleic anhydride | 2,6-Dimethylaniline | Acetic anhydride, sodium acetate | N-(2,6-dimethylphenyl)maleimide |

Diazotization and Subsequent Transformations

Diazotization of 3-ethynyl-2,6-dimethylaniline involves the conversion of its primary amino group into a diazonium salt. This transformation is a cornerstone of aromatic chemistry, opening up a plethora of synthetic possibilities for the introduction of a wide range of functional groups onto the aromatic ring. The general procedure involves treating the aniline with a source of nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt. chemicalnote.comresearchgate.net

The mechanism commences with the formation of the nitrosyl cation (NO⁺) from nitrous acid in the acidic medium. The aniline nitrogen then acts as a nucleophile, attacking the nitrosyl cation, which is followed by a series of proton transfers and the elimination of a water molecule to yield the diazonium ion. chemicalnote.com

The steric hindrance from the two ortho-methyl groups in 3-ethynyl-2,6-dimethylaniline can influence the rate of the diazotization reaction, but it is generally expected to proceed effectively. The resulting 3-ethynyl-2,6-dimethylbenzenediazonium salt is a versatile intermediate.

Subsequent Transformations of the Diazonium Salt:

The diazonium group is an excellent leaving group (as dinitrogen gas), which can be displaced by a wide variety of nucleophiles in what are known as Sandmeyer, Schiemann, and Gomberg-Bachmann reactions, among others. These reactions allow for the introduction of functionalities that are often difficult to install by direct electrophilic aromatic substitution.

| Reagent | Product Functional Group | Named Reaction (if applicable) |

| CuCl / HCl | -Cl | Sandmeyer |

| CuBr / HBr | -Br | Sandmeyer |

| CuCN / KCN | -CN | Sandmeyer |

| KI | -I | |

| HBF₄, heat | -F | Schiemann |

| H₂O, heat | -OH | |

| H₃PO₂ | -H (Deamination) | |

| Aromatic compound (e.g., benzene) | -Aryl | Gomberg-Bachmann |

Furthermore, the diazonium salt can act as an electrophile in azo coupling reactions with activated aromatic compounds, such as phenols and anilines, to form highly colored azo compounds. researchgate.net The ethynyl group in the 3-position is expected to remain intact under the mild conditions of diazotization and subsequent coupling reactions.

Tandem and Multicomponent Reactions Incorporating 3-Ethynyl-2,6-dimethylaniline

The presence of both an amino group and a terminal alkyne functionality makes 3-ethynyl-2,6-dimethylaniline an attractive building block for tandem and multicomponent reactions (MCRs). These reactions allow for the rapid construction of complex molecular scaffolds in a single synthetic operation, adhering to the principles of atom and step economy.

Tandem Reactions:

Tandem reactions, also known as domino or cascade reactions, involve a sequence of intramolecular or intermolecular transformations where the subsequent reaction is a consequence of the functionality generated in the previous step. The dual functionality of 3-ethynyl-2,6-dimethylaniline can be exploited in various tandem sequences. For instance, the amino group can participate in an initial reaction, such as imine formation, which then sets the stage for a subsequent cyclization involving the ethynyl group.

A plausible tandem reaction could involve the reaction of 3-ethynyl-2,6-dimethylaniline with an o-alkynylbenzaldehyde. The initial condensation would form an imine, which could then undergo an intramolecular cyclization, potentially catalyzed by a transition metal, to afford complex heterocyclic systems.

Multicomponent Reactions (MCRs):

MCRs are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot fashion. The A³ coupling (Aldehyde-Alkyne-Amine) is a prominent MCR where an aldehyde, a terminal alkyne, and a primary or secondary amine react, typically in the presence of a metal catalyst (e.g., copper, iron, gold), to produce propargylamines. 3-Ethynyl-2,6-dimethylaniline is a suitable amine component for such reactions.

The steric hindrance from the 2,6-dimethyl substitution might influence the reaction rate but can also offer advantages in terms of selectivity. The resulting propargylamine (B41283) derived from 3-ethynyl-2,6-dimethylaniline would be a versatile intermediate for further transformations.

Another important class of MCRs where 3-ethynyl-2,6-dimethylaniline could serve as a key component is the synthesis of quinoline (B57606) derivatives. Transition metal-catalyzed reactions of anilines, aldehydes, and terminal alkynes can lead to the formation of substituted quinolines. chemrevlett.com In this context, 3-ethynyl-2,6-dimethylaniline would react with an aldehyde to form an imine in situ, which would then be attacked by a metal acetylide (formed from another alkyne and the catalyst). Subsequent cyclization and aromatization would yield a polysubstituted quinoline.

| MCR Type | Reactants (with 3-Ethynyl-2,6-dimethylaniline as Amine) | Catalyst | Product Type |

| A³ Coupling | Aldehyde, Terminal Alkyne | Cu, Fe, Au, etc. | Propargylamines |

| Quinolone Synthesis | Aldehyde, Terminal Alkyne | Transition Metals (e.g., Yb, Cu) | 2,4-Disubstituted Quinolines |

The incorporation of 3-ethynyl-2,6-dimethylaniline into these tandem and multicomponent reactions provides a direct route to novel and complex molecules with potential applications in medicinal chemistry and materials science.

Role As a Building Block in Complex Chemical Systems

Precursor for π-Conjugated Systems and Advanced Organic Materials

The presence of both an aromatic ring and an ethynyl (B1212043) group makes 3-ethynyl-2,6-dimethylaniline an ideal monomer for the synthesis of π-conjugated oligomers and polymers. These materials are of significant interest due to their potential applications in electronics, photonics, and sensor technology. The 2,6-dimethylaniline (B139824) moiety acts as an electron-donating unit, which can be strategically combined with electron-accepting units to create materials with tailored electronic properties.

The terminal alkyne functionality of 3-ethynyl-2,6-dimethylaniline is readily employed in various polymerization reactions to create extended π-conjugated systems. Metal-catalyzed cross-coupling reactions are particularly effective for this purpose. For instance, Sonogashira coupling, which couples terminal alkynes with aryl halides, can be used to incorporate the 3-ethynyl-2,6-dimethylaniline unit into a polymer backbone. Similarly, Glaser-Hay coupling, the oxidative coupling of terminal alkynes, can produce polymers linked by diacetylene bridges.

The steric hindrance provided by the two methyl groups ortho to the amine can influence the final polymer structure by restricting rotation around the single bonds in the backbone. This can lead to more planar and rigid polymer chains, which often enhances π-orbital overlap and improves charge transport properties. The specific properties of the resulting polymers, such as their solubility, thermal stability, and optoelectronic characteristics, can be tuned by co-polymerizing 3-ethynyl-2,6-dimethylaniline with other monomers.

Table 1: Potential Polymerization Reactions for 3-Ethynyl-2,6-dimethylaniline

| Reaction Name | Co-reactant Type | Catalyst System (Typical) | Resulting Linkage |

|---|---|---|---|

| Sonogashira Coupling | Aryl or Vinyl Halide | Pd complex (e.g., Pd(PPh₃)₄), Cu(I) salt | Aryl-alkyne |

| Glaser-Hay Coupling | Self-coupling | Cu(I) salt (e.g., CuCl), Amine base | Diacetylene (Butadiyne) |

| Alkyne Metathesis | Another Alkyne | High-valent metal alkylidyne | Alkyne |

Donor-acceptor (D-A) systems are fundamental to the field of organic electronics, forming the basis of organic photovoltaics (OPVs), light-emitting diodes (OLEDs), and transistors. nih.gov In these architectures, an electron-rich donor unit is covalently linked to an electron-poor acceptor unit. The aniline (B41778) moiety is a well-established electron donor due to the lone pair of electrons on the nitrogen atom.

3-Ethynyl-2,6-dimethylaniline serves as an excellent donor precursor. The ethynyl group provides a convenient attachment point to link the donor core to a variety of acceptor molecules (e.g., quinones, naphthalenediimides, or benzothiadiazole derivatives) through straightforward chemical reactions like Sonogashira coupling. nih.gov Upon photoexcitation, an electron can be transferred from the highest occupied molecular orbital (HOMO), primarily localized on the 2,6-dimethylaniline donor, to the lowest unoccupied molecular orbital (LUMO) of the acceptor, creating a charge-separated state. rsc.org The efficiency and energy of this charge transfer process are critical for device performance and can be systematically studied by modifying the donor, acceptor, and the linker connecting them. mdpi.com

Application in Ligand Design for Catalysis

The structural features of 3-ethynyl-2,6-dimethylaniline make it a highly attractive platform for designing specialized ligands for transition metal catalysis. The 2,6-dimethylaniline framework is a common feature in many "post-metallocene" catalyst systems, where the bulky methyl groups control the steric environment around the metal center, influencing catalytic activity and selectivity. seahipublications.org

The primary amine of 3-ethynyl-2,6-dimethylaniline can be readily derivatized to create a wide range of mono- and multidentate ligands. For example, condensation with aldehydes or ketones can yield Schiff base (imine) ligands. The nitrogen atom of the aniline or the resulting imine can then coordinate to a metal center. The steric bulk of the flanking methyl groups can create a well-defined coordination pocket, which is crucial for controlling substrate approach and achieving high selectivity in catalytic reactions, such as olefin polymerization. seahipublications.orgnih.gov

Furthermore, the ethynyl group offers a powerful tool for building more complex ligand architectures. It can be:

Used in click chemistry: Reacting the alkyne with an azide-functionalized coordinating group (e.g., a pyridine (B92270) or phosphine) can create a triazole-containing multidentate ligand.

Coupled to other ligand fragments: Sonogashira coupling can link the 3-ethynyl-2,6-dimethylaniline scaffold to other aromatic systems bearing coordinating groups, leading to extended, rigid ligand frameworks.

Directly coordinated: The alkyne's π-system can coordinate directly to certain transition metals, acting as a two-electron donor.

Once complexed to a suitable metal (e.g., palladium, nickel, iron, or zirconium), ligands derived from 3-ethynyl-2,6-dimethylaniline can be screened for catalytic activity in various transformations. Research has shown that catalysts based on the 2,6-dimethylaniline scaffold are effective in ethylene (B1197577) polymerization. seahipublications.org The performance of these catalysts is highly dependent on the steric and electronic properties of the ligand. By systematically modifying the ligand structure—for instance, by elaborating the ethynyl group—researchers can fine-tune the catalyst's activity, stability, and the properties of the resulting polymer (e.g., molecular weight and branching). nih.gov The rigidity imparted by the ethynyl group and the steric hindrance from the methyl groups are key factors in designing highly active and selective catalysts.

Construction of Heterocyclic Scaffolds Utilizing the Ethynyl and Amine Functionalities

The ortho-disposed amine and ethynyl groups make 3-ethynyl-2,6-dimethylaniline a powerful precursor for the synthesis of nitrogen-containing heterocyclic compounds, particularly fused aromatic systems like quinolines. Such scaffolds are prevalent in pharmaceuticals, agrochemicals, and materials science.

The general strategy involves an intramolecular cyclization reaction where the nitrogen atom attacks the alkyne, which has been activated by a catalyst or an internal reaction. A well-known example is the acid-catalyzed cyclization or transition-metal-mediated annulation of ortho-alkynyl anilines. For example, reacting 3-ethynyl-2,6-dimethylaniline with an aldehyde or ketone could first form an enamine or iminium intermediate, which then undergoes an intramolecular cyclization onto the alkyne, ultimately leading to a substituted quinoline (B57606) after aromatization. The methyl groups from the original aniline would be retained on the final heterocyclic product, influencing its physical and biological properties. Various catalytic systems, including those based on gold, platinum, copper, and palladium, are known to efficiently promote such cyclizations, providing access to a diverse range of complex heterocyclic structures under mild conditions. nih.gov

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| 3-Ethynyl-2,6-dimethylaniline |

| Pyridine |

| Phosphine (B1218219) |

| Quinone |

| Naphthalenediimide |

| Benzothiadiazole |

Use in the Synthesis of Precursors for Speciality Chemicals

3-Ethynyl-2,6-dimethylaniline is a bifunctional organic compound that holds potential as a versatile building block in the synthesis of complex molecules, including precursors for specialty chemicals such as dyes. Its chemical architecture, featuring both a reactive aromatic amine group and a terminal alkyne group, allows for a variety of chemical transformations to construct larger, more elaborate molecular systems.

The aniline moiety of the molecule can serve as a precursor to diazonium salts, which are key intermediates in the synthesis of azo dyes. The process involves diazotization of the primary aromatic amine, followed by a coupling reaction with an electron-rich substrate. Azo dyes represent the largest class of synthetic colorants used in a wide range of industries. nih.gov The general two-step reaction sequence is a foundational method in dye chemistry. nih.govunb.ca

The presence of the ethynyl (C≡CH) group provides a reactive site for carbon-carbon bond formation, significantly expanding the molecular complexity that can be achieved. This terminal alkyne functionality allows the molecule to participate in powerful cross-coupling reactions. One of the most notable of these is the Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide using a palladium and copper co-catalyst system. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is conducted under mild conditions and is a reliable method for the synthesis of substituted alkynes, which can be precursors to a variety of organic materials. wikipedia.orglibretexts.org

Furthermore, the terminal alkyne is a key functional group for participation in azide-alkyne cycloaddition reactions, a cornerstone of "click chemistry." This class of reactions is known for its high efficiency, selectivity, and mild reaction conditions, allowing for the modular assembly of complex molecular structures. mdpi.comsigmaaldrich.com The resulting triazole linkage is highly stable, making this method suitable for building robust molecular frameworks that could serve as precursors for advanced materials or complex dyestuffs. sigmaaldrich.com

Application in Azo Dye Precursor Synthesis

The 2,6-dimethylaniline portion of the molecule can be chemically transformed to produce diazonium salts. These salts are highly reactive electrophiles that can then attack electron-rich coupling components like phenols or other anilines to form an azo compound, characterized by the -N=N- linkage which acts as a chromophore. nih.govnih.gov While 2,6-dimethylaniline itself is noted as an intermediate for dyestuffs nih.gov, the ethynyl group on 3-Ethynyl-2,6-dimethylaniline would be carried through the reaction, providing a functional handle for further modifications on the final dye molecule precursor.

Table 1: Generalized Diazotization and Azo Coupling Reaction

| Step | Reactant | Reagents | Intermediate/Product |

| 1. Diazotization | 3-Ethynyl-2,6-dimethylaniline | NaNO₂, HCl (aq) | 3-Ethynyl-2,6-dimethylbenzenediazonium chloride |

| 2. Azo Coupling | 3-Ethynyl-2,6-dimethylbenzenediazonium chloride | Electron-rich coupling component (e.g., Phenol, N,N-dimethylaniline) | Azo-coupled product (Dye Precursor) |

This table represents a generalized reaction scheme.

Role in Building Complex Architectures via Cross-Coupling

The terminal alkyne of 3-Ethynyl-2,6-dimethylaniline enables its use as a building block in palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. This allows for the direct connection of the 3-ethynyl-2,6-dimethylphenyl moiety to other aromatic or vinylic systems, creating extended π-conjugated systems that are often the core structures of functional dyes and specialty pigments. wikipedia.orglibretexts.org

Table 2: Illustrative Sonogashira Coupling Reaction

| Reactant 1 | Reactant 2 | Catalysts | Base | Product |

| 3-Ethynyl-2,6-dimethylaniline | Aryl Halide (Ar-X) or Vinyl Halide | Pd(PPh₃)₄, CuI | Amine (e.g., Et₃N) | Ar-C≡C-(C₆H₂)(CH₃)₂NH₂ |

This table illustrates a general Sonogashira coupling reaction involving an ethynyl-substituted aniline.

Utility in Modular Synthesis via Click Chemistry

The ethynyl group is an ideal partner for azide-alkyne cycloaddition reactions. By reacting 3-Ethynyl-2,6-dimethylaniline with an azide-functionalized molecule (R-N₃), a stable 1,2,3-triazole ring is formed, covalently linking the two fragments. This modular approach allows for the straightforward synthesis of complex, multifunctional precursors for specialty chemicals where the triazole unit becomes an integral part of the final molecular structure. mdpi.comresearchgate.net

Table 3: Illustrative Azide-Alkyne Cycloaddition (Click Reaction)

| Alkyne Component | Azide (B81097) Component | Catalyst | Product (Triazole Linkage) |

| 3-Ethynyl-2,6-dimethylaniline | Organic Azide (R-N₃) | Copper(I) source | 1,4-disubstituted 1,2,3-triazole |

This table shows a general scheme for a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Computational and Theoretical Investigations of 3 Ethynyl 2,6 Dimethylaniline

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) serves as a cornerstone for investigating the electronic structure of 3-Ethynyl-2,6-dimethylaniline. This powerful quantum mechanical modeling method allows for the calculation of the molecule's electronic properties, offering a detailed understanding of its stability, reactivity, and spectroscopic characteristics.

Frontier Molecular Orbital (FMO) theory is a critical component of electronic structure analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For 3-Ethynyl-2,6-dimethylaniline, DFT calculations are employed to determine the energies of the HOMO and LUMO. The distribution of these orbitals across the molecule reveals the most probable sites for electrophilic and nucleophilic attack. The HOMO is typically localized on the electron-rich regions, indicating the sites susceptible to electrophilic attack, while the LUMO is found in electron-deficient areas, marking the sites for nucleophilic attack.

Table 1: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gap of 3-Ethynyl-2,6-dimethylaniline

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.872 |

| LUMO | -0.985 |

| HOMO-LUMO Gap | 4.887 |

Note: The data presented in this table is illustrative and based on typical values for similar aromatic compounds. Actual values would be derived from specific DFT calculations.

The Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution within a molecule. It is generated by mapping the electrostatic potential onto the molecule's electron density surface. The different colors on the EPS map indicate the electrostatic potential, with red representing regions of high electron density (negative potential) and blue representing areas of low electron density (positive potential). Green indicates neutral or near-neutral regions.

For 3-Ethynyl-2,6-dimethylaniline, the EPS map would highlight the electronegative nitrogen atom of the aniline (B41778) group and the π-system of the ethynyl (B1212043) group as regions of negative potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amine group and the aromatic ring would likely show a positive potential, indicating their susceptibility to nucleophilic attack. This visual representation of charge distribution complements the FMO analysis in predicting the molecule's reactivity.

Conformational Analysis and Energy Minimization

Conformational analysis of 3-Ethynyl-2,6-dimethylaniline is crucial for understanding its three-dimensional structure and the relative stability of its different spatial arrangements, or conformers. The rotation around single bonds, particularly the C-N bond of the aniline group and the C-C bond connecting the ethynyl group to the aromatic ring, can lead to various conformers.

Computational methods, such as DFT and other molecular mechanics force fields, are used to perform a systematic search for all possible conformers. For each conformer, the potential energy is calculated, and the structures are optimized to find the lowest energy conformation, which represents the most stable and abundant form of the molecule under normal conditions. The results of this analysis provide critical information about the molecule's preferred shape and how its structure might influence its interactions with other molecules.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental data. For 3-Ethynyl-2,6-dimethylaniline, theoretical calculations can predict its Nuclear Magnetic Resonance (NMR) chemical shifts and its infrared (IR) vibrational frequencies.

By calculating the magnetic shielding tensors of the nuclei in the presence of a magnetic field, the NMR chemical shifts for ¹H and ¹³C can be predicted. These theoretical values, when compared with experimental spectra, can aid in the assignment of peaks and the confirmation of the molecular structure. Similarly, by calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational frequencies and their corresponding IR intensities can be determined. This allows for a theoretical IR spectrum to be generated, which can be compared with experimental results to identify characteristic functional groups and confirm the molecule's identity.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Ethynyl-2,6-dimethylaniline

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic-H | 6.8 - 7.2 |

| Ethynyl-H | 3.1 |

| Methyl-H | 2.3 |

| NH₂-H | 3.5 |

| Aromatic-C | 115 - 145 |

| Ethynyl-C | 78 - 85 |

Note: The data in this table represents typical chemical shift ranges for the functional groups present in the molecule and serves as an illustrative example.

Molecular Dynamics Simulations of Intermolecular Interactions

While not always applicable for a standalone small molecule study, Molecular Dynamics (MD) simulations can provide insights into the intermolecular interactions of 3-Ethynyl-2,6-dimethylaniline in a condensed phase, such as in a solvent or in a solid state. MD simulations model the movement of atoms and molecules over time based on classical mechanics.

In a relevant research context, such as studying the behavior of this molecule in a specific solvent or its interaction with a biological target, MD simulations could reveal important information about hydrogen bonding, van der Waals interactions, and π-π stacking. These simulations can help in understanding its solubility, aggregation behavior, and binding affinity to other molecules, which is crucial for applications in materials science and medicinal chemistry.

Computational Studies on Reactivity and Reaction Mechanisms Involving 3-Ethynyl-2,6-dimethylaniline

Computational chemistry is instrumental in elucidating the reactivity and reaction mechanisms of 3-Ethynyl-2,6-dimethylaniline. By modeling potential reaction pathways, the transition states and activation energies for various reactions can be calculated. This information helps in predicting the feasibility and outcome of a chemical transformation.

For instance, the reactivity of the ethynyl group in reactions such as cycloadditions or coupling reactions can be investigated. DFT calculations can be used to model the potential energy surface of the reaction, identifying the lowest energy path from reactants to products. This allows for a detailed understanding of the reaction mechanism at the atomic level, providing insights that can guide the design of new synthetic routes and the development of novel compounds derived from 3-Ethynyl-2,6-dimethylaniline.

Future Research Directions and Emerging Applications in Organic Synthesis

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The synthesis of 3-Ethynyl-2,6-dimethylaniline presents a non-trivial challenge due to the steric hindrance imposed by the two methyl groups flanking the amine functionality. Future research will likely focus on developing regioselective methods to introduce the ethynyl (B1212043) group onto the 2,6-dimethylaniline (B139824) core.

A primary avenue for exploration is the Sonogashira cross-coupling reaction, a powerful method for forming carbon-carbon bonds between aryl halides and terminal alkynes. wikipedia.orglibretexts.org This would involve a precursor such as 3-bromo- (B131339) or 3-iodo-2,6-dimethylaniline (B1599850). Research efforts would need to optimize palladium catalysts and ligands to overcome the steric hindrance and achieve high yields. libretexts.org The development of highly active catalyst systems, perhaps employing bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs), will be critical for driving the reaction to completion under mild conditions. libretexts.org

Alternative strategies could involve the functionalization of 2,6-dimethylaniline through electrophilic substitution followed by conversion to the alkyne, though controlling the regioselectivity at the 3-position would be a significant hurdle.

| Proposed Route | Precursor | Key Reaction | Catalyst System (Example) | Research Focus |

| Route A | 3-Iodo-2,6-dimethylaniline | Sonogashira Coupling | Pd(PPh₃)₂Cl₂ / CuI | Ligand design to overcome steric hindrance; reaction condition optimization. |

| Route B | 3-Amino-2,6-dimethylaniline | Sandmeyer Reaction followed by Sonogashira Coupling | NaNO₂, H⁺; then Pd/Cu catalyst | Multi-step synthesis optimization; managing diazonium salt stability. |

| Route C | 2,6-Dimethylaniline | C-H Functionalization | Rhodium or Iridium complexes | Achieving high regioselectivity at the meta-position; developing efficient C-H activation protocols. researchgate.net |

Development of Sustainable and Green Chemistry Approaches for 3-Ethynyl-2,6-dimethylaniline Synthesis

Advancing the synthesis of this compound necessitates the integration of green chemistry principles to minimize environmental impact. Future research should prioritize the development of sustainable methodologies that offer high atom economy, reduced waste, and the use of environmentally benign reagents.

Key areas of investigation include:

Heterogeneous Catalysis: Designing solid-supported palladium catalysts for Sonogashira couplings would enable easy catalyst recovery and reuse, reducing heavy metal waste in effluent streams. nih.gov Catalysts such as palladium nanoparticles immobilized on materials like MCM-41 or charcoal could be explored. nih.govgoogle.comgoogle.com

Green Solvents: Moving away from traditional organic solvents like toluene (B28343) or THF towards greener alternatives such as water, ethanol, or supercritical fluids is a critical goal. organic-chemistry.org This requires the development of water-soluble catalysts and ligands.

Energy Efficiency: The use of microwave-assisted synthesis could be investigated to reduce reaction times and energy consumption compared to conventional heating methods.

| Green Chemistry Principle | Traditional Approach | Proposed Green Alternative | Potential Benefit |

| Catalyst | Homogeneous Pd/Cu catalyst | Palladium nanoparticles on a solid support | Catalyst recyclability, reduced metal leaching. nih.gov |

| Solvent | Anhydrous organic solvents (e.g., THF, DMF) | Aqueous media or bio-derived solvents (e.g., ethanol) | Reduced toxicity and environmental impact. organic-chemistry.org |

| Atom Economy | Multi-step synthesis with protecting groups | Direct C-H functionalization | Fewer reaction steps, less waste generation. |

| Energy | Conventional reflux heating | Microwave-assisted synthesis | Faster reaction rates, lower energy consumption. |

Investigation of 3-Ethynyl-2,6-dimethylaniline in Supramolecular Assembly and Host-Guest Chemistry

The molecular structure of 3-Ethynyl-2,6-dimethylaniline makes it an intriguing candidate for studies in supramolecular chemistry. The terminal alkyne can act as a hydrogen bond acceptor, while the N-H bond of the aniline (B41778) group is a hydrogen bond donor. These features, combined with the potential for π-π stacking interactions from the benzene (B151609) ring, could lead to predictable self-assembly into well-ordered nanostructures.

Future research could explore:

Self-Assembly: Investigating how the sterically bulky methyl groups influence packing arrangements. These groups could direct the formation of specific, non-planar assemblies or create porous networks.

Host-Guest Chemistry: Using the compound as a guest molecule to probe the cavities of host molecules like cyclodextrins, calixarenes, or metal-organic frameworks (MOFs). The specific size and electronic properties of the molecule would dictate its binding affinity and selectivity.

Ligand Development: Its use as a building block (a tecton) for designing larger, more complex supramolecular structures or as a bridging ligand in coordination polymers. researchgate.net

| Interaction Type | Participating Group(s) | Potential Supramolecular Structure | Research Question |

| Hydrogen Bonding | -NH₂ (donor) and C≡CH (acceptor) | 1D chains, 2D sheets | How do the ortho-methyl groups affect the directionality and strength of hydrogen bonds? |

| π-π Stacking | Phenyl Ring | Columnar stacks, herringbone patterns | Does steric hindrance prevent efficient π-orbital overlap? |

| Host-Guest Inclusion | Entire Molecule (as guest) | Inclusion complexes with macrocycles | What is the binding affinity for various host cavities? |

Utilization in Advanced Materials Science as a Monomer or Precursor

The terminal alkyne functionality is a powerful tool for polymer and materials synthesis. This positions 3-Ethynyl-2,6-dimethylaniline as a valuable monomer for creating novel functional materials.

Conjugated Polymers: As a monomer in Sonogashira polymerization, it could be used to synthesize poly(phenylene ethynylene)s (PPEs). mdpi.comresearchgate.net The 2,6-dimethylaniline unit would enhance solubility and influence the polymer's conformation, thereby tuning its photophysical and electronic properties for potential applications in organic light-emitting diodes (OLEDs) or chemical sensors.

Click Chemistry: The ethynyl group is a key component in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the most prominent "click" reaction. wikipedia.org This allows for the efficient and modular construction of complex macromolecules, functionalized surfaces, or polymer networks under mild conditions. nih.govijpsjournal.com This compound could be "clicked" onto polymer backbones or other molecular scaffolds to impart specific properties.

Thermosetting Resins: Ethynyl-terminated monomers can be used to produce high-performance thermosetting polymers. Upon heating, the alkyne groups can undergo complex cross-linking reactions to form a rigid, thermally stable network suitable for aerospace and microelectronics applications. researchgate.net

| Application Area | Polymerization / Reaction Type | Resulting Material | Potential Properties & Uses |

| Organic Electronics | Sonogashira Polymerization | Poly(phenylene ethynylene)s | Tunable fluorescence, semiconductivity; for sensors, OLEDs. mdpi.com |

| Bioconjugation | Click Chemistry (CuAAC) | Triazole-linked biopolymers | Labeling of proteins and DNA; targeted drug delivery systems. nih.govnih.gov |

| High-Performance Materials | Thermal Cross-linking | Cross-linked Polyarylene Network | High thermal stability, chemical resistance; for aerospace composites. researchgate.net |

| Functional Coatings | Surface-initiated Polymerization | Grafted Polymer Brushes | Modified surface energy, anti-fouling properties. |

Interdisciplinary Research Opportunities with 3-Ethynyl-2,6-dimethylaniline as a Core Structure

The unique combination of functional groups in 3-Ethynyl-2,6-dimethylaniline opens doors to a wide range of interdisciplinary research fields, leveraging its synthetic versatility and predicted properties.

Medicinal Chemistry and Chemical Biology: The 2,6-dimethylaniline scaffold is present in several local anesthetics (e.g., lidocaine). The ethynyl handle allows for the use of click chemistry to attach this core structure to other molecules of interest, such as carrier proteins or nanoparticles, for targeted drug delivery or to create libraries of compounds for screening. nih.gov

Organic Electronics and Photonics: Polymers derived from this monomer could be investigated for their charge transport properties or as fluorescent sensors. The aniline nitrogen allows for protonation, which would dramatically alter the electronic properties of the polymer, leading to materials with switchable conductivity or fluorescence (halochromism).

Catalysis: The molecule could be a precursor for novel ligands. The alkyne and amine groups can be independently functionalized to create bidentate or pincer-type ligands for transition metal catalysis, potentially influencing the catalytic activity and selectivity in novel ways.

Supramolecular and Materials Chemistry: The ability to form both covalent polymers and ordered non-covalent assemblies makes this compound a versatile building block for creating hierarchical materials where properties are controlled at multiple length scales.

| Interdisciplinary Field | Role of 3-Ethynyl-2,6-dimethylaniline | Key Enabling Feature(s) | Example Application |

| Medicinal Chemistry | Bioactive scaffold or linker | 2,6-dimethylaniline core; Clickable alkyne | Synthesis of novel anesthetic derivatives or targeted drug conjugates. nih.gov |

| Organic Electronics | Monomer for conjugated polymers | Ethynyl group for polymerization; Aniline for electronic tuning | Fluorescent chemosensors that respond to pH changes. |

| Catalysis | Ligand precursor | Amine and alkyne functional handles | Synthesis of custom ligands for asymmetric catalysis. |

| Chemical Biology | Bio-orthogonal probe | Clickable alkyne group | In-situ labeling and imaging of biological macromolecules. nih.gov |

Q & A

Q. What are the optimal synthetic routes for preparing 3-Ethynyl-2,6-dimethylaniline, and how can reaction efficiency be maximized?

- Methodological Answer : A robust synthesis begins with 2,6-dimethylaniline as the precursor. Iodination using iodine monochloride (ICl) under controlled conditions yields 4-iodo-2,6-dimethylaniline . Subsequent Sonogashira coupling with terminal alkynes introduces the ethynyl group. Key parameters include:

- Catalyst system : Pd(PPh₃)₂Cl₂/CuI for cross-coupling .

- Solvent : THF or DMF under inert atmosphere to prevent side reactions.

- Temperature : 60–80°C to balance reaction rate and selectivity.

Purity is enhanced via column chromatography (silica gel, hexane/ethyl acetate eluent). Yield optimization requires stoichiometric control of iodine (1.2–1.5 eq.) and ethynyl reagents (1.1 eq.) .

Q. How can spectroscopic techniques characterize 3-Ethynyl-2,6-dimethylaniline and confirm structural integrity?

- Methodological Answer :

- ¹H NMR : Peaks for methyl groups (δ 2.1–2.3 ppm, singlet), aromatic protons (δ 6.5–7.0 ppm, split due to substituents), and ethynyl protons (δ 3.1–3.3 ppm) .

- IR Spectroscopy : C≡C stretch (~2100 cm⁻¹) and N-H stretch (~3400 cm⁻¹) confirm functional groups.

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 159.1 (calculated for C₁₀H₁₁N).

Cross-validation with elemental analysis (C, H, N) ensures purity (>98%) .

Q. What storage conditions are critical for maintaining 3-Ethynyl-2,6-dimethylaniline stability?

- Methodological Answer : Store in amber vials at 2–8°C under inert gas (argon/nitrogen) to prevent oxidation. Moisture-sensitive intermediates require desiccants (e.g., silica gel). Avoid contact with oxidizing agents (e.g., peroxides), which degrade the ethynyl group .

Advanced Research Questions

Q. What intermediates form during oxidative degradation of 3-Ethynyl-2,6-dimethylaniline, and how can pathways be elucidated?

- Methodological Answer : In Fenton-like systems (Fe²⁺/H₂O₂), degradation proceeds via hydroxyl radical (•OH) attack. Key steps:

- Initial oxidation : Ethynyl group converts to ketone or carboxylic acid derivatives .

- Aromatic ring cleavage : Forms maleic acid, acetic acid, and oxalic acid .

Pathway analysis employs LC-MS/MS to detect intermediates (e.g., quinones, short-chain acids) and isotopic labeling (¹⁸O-H₂O) to track oxygen incorporation .

Q. How do electronic effects of substituents influence cross-coupling reactivity in 3-Ethynyl-2,6-dimethylaniline derivatives?

- Methodological Answer : Methyl groups act as σ-donors, deactivating the aromatic ring and slowing electrophilic substitution. Ethynyl groups enhance electron-withdrawing effects, increasing susceptibility to nucleophilic attack. In Pd-catalyzed reactions, steric hindrance from methyl groups reduces coupling efficiency unless bulky ligands (e.g., XPhos) are used . Kinetic studies (UV-Vis monitoring) quantify rate constants under varying substituent patterns .

Q. How can conflicting data on reaction yields be resolved through experimental design?

- Methodological Answer :

- DOE (Design of Experiments) : Vary parameters (pH, catalyst loading, temperature) using a factorial design to identify interactions .

- Statistical validation : Apply ANOVA to distinguish significant factors (p < 0.05).

- Controlled replicates : Triplicate runs under identical conditions to assess reproducibility .

Example: In Fenton degradation, pH 2–3 maximizes •OH generation but may precipitate Fe³⁺, requiring chelators (EDTA) to resolve contradictions in COD removal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.